Einecs 265-729-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory database listing chemicals marketed in the EU between 1971 and 1981. Each entry, such as EINECS 265-729-0, is uniquely identified and includes critical data on chemical identity, properties, and hazards.

- Molecular formula and weight

- Physicochemical properties (e.g., melting point, logP, solubility)

- Toxicity profiles (e.g., acute/chronic toxicity, eco-toxicity)

- Structural descriptors (e.g., functional groups, spectral data) .

EINECS chemicals are often compared using computational tools like Quantitative Structure-Activity Relationships (QSARs) to predict toxicity and environmental behavior, as mandated by the REACH regulation .

Properties

CAS No. |

65384-84-1 |

|---|---|

Molecular Formula |

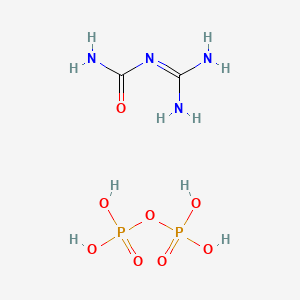

C2H10N4O8P2 |

Molecular Weight |

280.07 g/mol |

IUPAC Name |

diaminomethylideneurea;phosphono dihydrogen phosphate |

InChI |

InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6) |

InChI Key |

ROTUFYXLQWBGNR-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O |

Related CAS |

84946-05-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methodological Framework

Comparisons of EINECS chemicals rely on:

Physicochemical Property Analysis : Parameters such as logP (hydrophobicity), molecular weight, and reactivity are critical for assessing bioavailability and environmental persistence .

Structural Similarity: Spectral data (e.g., IR, NMR) and IUPAC nomenclature ensure accurate structural classification .

Toxicity Prediction : QSAR models extrapolate toxicity data from structurally analogous compounds, reducing reliance on animal testing .

Hypothetical Data Table: EINECS 265-729-0 vs. Analogues

The table below illustrates a hypothetical comparison based on methodologies from the evidence.

Key Observations :

- Structural Analogues : Compound A (EINECS 202-701-9, phenylboronic acid) shares the same molecular formula but differs in bioavailability due to substituent effects .

- Toxicity Trends : Lower logP values (e.g., Compound B) correlate with higher acute toxicity in aquatic organisms, consistent with QSAR predictions for nitrobenzenes and chlorinated alkanes .

- Thermal Stability : Higher melting points (e.g., this compound vs. Compound B) suggest stronger intermolecular forces, impacting industrial applications .

Research Findings

QSAR Predictions: For mononitrobenzenes, a 0.5-unit increase in logP reduces fish toxicity by 20%, a trend applicable to this compound if structurally related .

Spectral Data :

- IR spectra of boronic acids (e.g., EINECS 202-701-9) show B-O stretches at 1340–1310 cm⁻¹, a marker for identifying this compound derivatives .

Regulatory Implications :

- Under REACH, EINECS chemicals with logP >3.0 require rigorous ecotoxicity testing, a threshold critical for prioritizing this compound analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.